![molecular formula C9H9BrN2S2 B13206829 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C9H9BrN2S2 and a molecular weight of 289.22 g/mol It is a derivative of thiophene and thiazole, which are heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Applications De Recherche Scientifique
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromothiophen-2-yl)ethan-1-amine: A related compound with similar structural features but lacking the thiazole ring.
2-(4-Bromothiophen-3-yl)ethan-1-ol: Another similar compound with an alcohol group instead of an amine.
Uniqueness
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrN2S2 |
|---|---|
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C9H9BrN2S2/c10-7-2-4-13-8(7)9-12-6(1-3-11)5-14-9/h2,4-5H,1,3,11H2 |
Clé InChI |
SAXSDTYZGNUPTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C2=NC(=CS2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


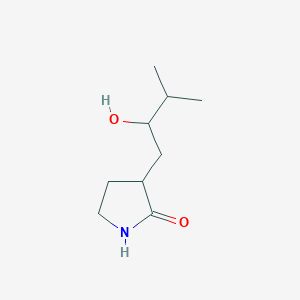
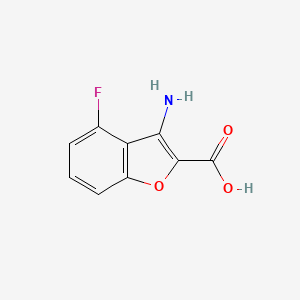
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
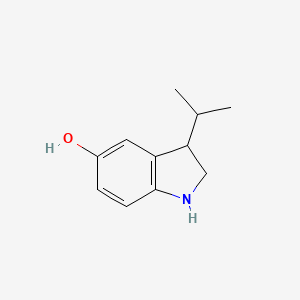
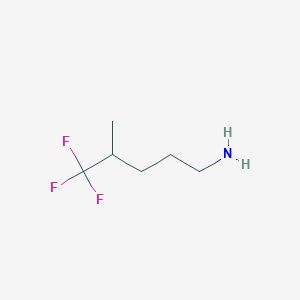
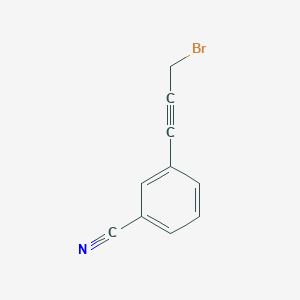
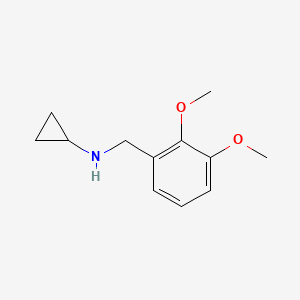

![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
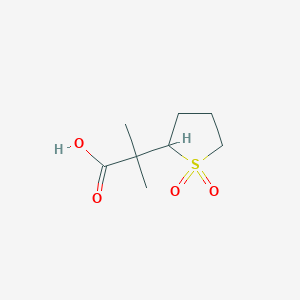

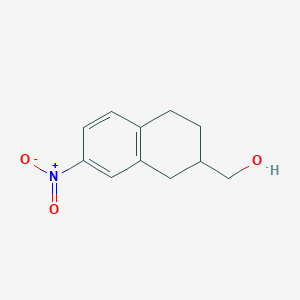
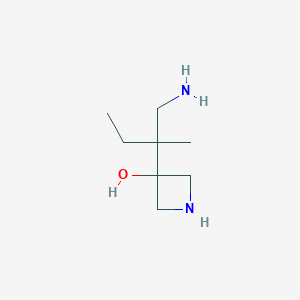
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
